molecular formula C9H10F2O2 B13679500 (S)-1-(2,4-Difluorophenyl)-1,3-propanediol

(S)-1-(2,4-Difluorophenyl)-1,3-propanediol

Cat. No.: B13679500
M. Wt: 188.17 g/mol
InChI Key: UHLNSIIVUPVMTP-UHFFFAOYSA-N
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Description

(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.

    Biocatalysis: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Difluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.

    Reduction: Formation of 2,4-difluorophenylethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,4-Difluorophenyl)-1,3-propanediol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-propanol: Similar structure but different functional groups.

    2,4-Difluorophenylacetic acid: Contains the same phenyl ring but different side chains.

    2,4-Difluorobenzyl alcohol: Similar phenyl ring with different substituents.

Uniqueness

(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is unique due to its chiral nature and specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-(2,4-difluorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10F2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2

InChI Key

UHLNSIIVUPVMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCO)O

Origin of Product

United States

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